Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a synthetic compound that belongs to the class of pyrroloimidazole derivatives. This compound is characterized by its unique structure, which integrates a lithium ion with a pyrrolo[1,2-c]imidazole framework. The compound is notable for its potential pharmacological applications, particularly in the context of neuropharmacology and anti-inflammatory treatments.
The compound is derived from the pyrroloimidazole family, which encompasses various nitrogen-containing heterocycles known for their biological activities. Specifically, lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is classified as an organic lithium salt. It has been explored for its therapeutic potentials, including anti-inflammatory and analgesic properties, making it relevant in medicinal chemistry.
The synthesis of lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate typically involves several key steps:
This multi-step synthetic route allows for the precise control over the functional groups attached to the pyrroloimidazole core, which can significantly influence the compound's biological activity.
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has a complex molecular structure characterized by:
The molecular formula for this compound is , indicating that it contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one lithium atom. The structural representation can be visualized using computational chemistry software or molecular modeling tools.
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's reactivity profile and potential applications in drug development.
The mechanism of action for lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is not fully elucidated but is thought to involve:
Research into its specific mechanisms continues to be an active area of investigation.
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage and application in research settings.
Lithium 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has potential applications in several scientific domains:
The ongoing research into this compound highlights its versatility and potential impact on therapeutic development across various fields.
Fragment-based drug design (FBDD) has proven instrumental in developing synthetically accessible and biologically relevant pyrroloimidazole cores. As demonstrated in WDR5 inhibitor development, NMR-based fragment screening of >13,800 compounds identified 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a privileged scaffold with high ligand efficiency (LE = 0.34) and moderate initial binding affinity (Ki = 323 μM) to target proteins [1]. The bicyclic imidazole fragment (designated F-1) exhibited distinct advantages over traditional amidine-based hits due to its reduced hydrogen bond count and weaker basicity (calculated pKb 5.4–5.9 versus ~11 for amidines), enhancing cell permeability [1].
X-ray crystallography revealed critical binding interactions: The cyclic imidazole group occupies the central S2 pocket through (1) π-stacking with phenylalanine residues (F133 and F263), and (2) hydrogen bonding between the N3 nitrogen and backbone carbonyl of C261 (2.8 Å distance) [1]. This fragment served as a structural template for optimization via structure-based design, where elongation of the phenyl substituent toward solvent-exposed regions (S4/S5 pockets) yielded lead compounds with dissociation constants <10 nM and micromolar activity against AML leukemia cells [1].
Table 1: Fragment Optimization Profile for Pyrroloimidazole Core
Parameter | Initial Fragment (F-1) | Optimized Lead |
---|---|---|
Binding Affinity (Ki) | 323 μM | <10 nM |
Ligand Efficiency | 0.34 | 0.28 |
Cellular Activity | Not determined | μM range |
H-Bond Donors | 0 | 0–1 |
Lithium ions play a multifaceted role in the synthesis and stabilization of pyrroloimidazole carboxylates. Supplier data indicates that lithium carboxylate salts of heterocycles like 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate exhibit enhanced solubility in polar aprotic solvents compared to sodium or potassium analogs, facilitating cyclization reactions [3] [6]. This property is exploited in lithium-mediated intramolecular cyclizations, where lithium bases (e.g., lithium hexamethyldisilazide) enable efficient enolate formation for ring closure at ambient temperatures (20–25°C) [3] [8].
Patent applications demonstrate lithium’s utility in constructing fused imidazole systems via:
Table 2: Lithium-Mediated Cyclization Techniques
Method | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|
Lithium-halogen exchange | −78°C, THF, n-BuLi | 60–75% | Regioselective metalation |
Carboxylate salt formation | 0–25°C, EtOH/H₂O, LiOH | 85–95% | Simplified purification |
Enolate cyclization | −20°C to 25°C, LHMDS, THF | 70–82% | Mild temperatures |
Solution-phase synthesis remains dominant for pyrroloimidazole carboxylates due to scalability and established protocols. The most efficient route employs a one-pot, three-component condensation of aryl 1,2-diketones, proline derivatives, and ammonium acetate in refluxing ethanol (yields: 75–92%) [2] [5]. This method benefits from readily available starting materials and operational simplicity but suffers from moderate diastereoselectivity (typically 3:1 dr) and requires chromatographic purification [2].
Solid-phase approaches are emerging, particularly for combinatorial library generation. Immobilization of proline analogs on Wang resin via ester linkage enables iterative modifications:
Process Efficiency Comparison:
Strategic substituent modifications at the C2, C6, and N1 positions of the pyrroloimidazole core profoundly influence the carboxylate’s electronic properties, coordination behavior, and biological activity. Patent data reveals that electron-withdrawing groups (EWGs: −Cl, −F, −CF₃) at C2 increase the carboxylate’s acidity (pKa reduction by 0.5–1.2 units), enhancing metal chelation capacity [4] [7]. This is critical for generating bioactive metal complexes, where Pd(II), Ni(II), and Fe(III) ions coordinate via N,O-bidentate binding, as confirmed by single-crystal XRD showing M−N (imidazole) distances of 1.95–2.05 Å and M−O (carboxylate) distances of 1.98–2.10 Å [7].
Carboxamide derivatives, synthesized via carboxylate activation (EDC/HOBt) followed by coupling with amines, exhibit distinct structure-activity relationships:
Table 3: Substituent Effects on Carboxylate Properties
Substituent Position | Group | Electronic Effect | Biological Impact |
---|---|---|---|
C2 | 4-Cyanophenyl | Strong −R effect | 8-fold ↑ enzyme inhibition |
C6 | 6,6-Dimethyl | Steric bulk | Conformational lock |
Carboxylate → Amide | Piperidin-4-yl | H-bond donor/acceptor | Enhanced cellular activity (IC₅₀ ↓ 40%) |
Notably, 3-carboxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 914637-68-6) itself serves as a versatile building block for further functionalization. Its high melting point (262–263°C) and zwitterionic character (predicted logD at pH 7.4 = −2.1) facilitate crystallization and purification [9], making it an ideal intermediate for rational drug design targeting neurological and oncological pathways [4] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: